REACTION_SMILES
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[Br:14][CH2:15][C:16](=[O:17])[Br:18].[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([NH2:6])[c:7]([CH:11]([CH3:12])[CH3:13])[cH:8][cH:9][cH:10]1>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([NH:6][C:16]([CH2:15][Br:14])=[O:17])[c:7]([CH:11]([CH3:12])[CH3:13])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Br)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cccc(C(C)C)c1N
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Name
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Type
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product
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Smiles
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CC(C)c1cccc(C(C)C)c1NC(=O)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |